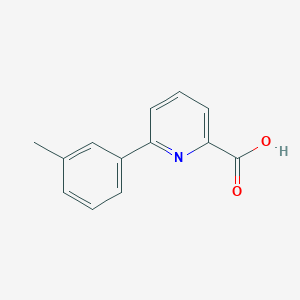

6-(3-Methylphenyl)pyridine-2-carboxylic acid

Übersicht

Beschreibung

6-(3-Methylphenyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and a 3-methylphenyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylphenyl)pyridine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and 2-pyridinecarboxylic acid.

Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with 2-pyridinecarboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate Schiff base.

Cyclization: The Schiff base is then cyclized under acidic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Acid Chloride Formation and Subsequent Reactions

The carboxylic acid group undergoes activation to form reactive intermediates like acid chlorides, enabling further derivatization.

Key Reaction:

6-(3-Methylphenyl)pyridine-2-carboxylic acid reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF to yield the corresponding acid chloride . This intermediate is pivotal for downstream nucleophilic substitutions.

| Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| SOCl₂, DMF | DCM | Reflux, 1 hour | Acid Chloride derivative | 85% |

Mechanistic Insight:

The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ converts the –COOH group to –COCl. This intermediate reacts efficiently with amines, alcohols, or thiols .

Amide Bond Formation via Multiple Pathways

Amide derivatives are synthesized through two primary methods:

Acid Chloride Route

The acid chloride reacts with amines (e.g., 2-amino-3-methylpyridine) in DCM with triethylamine (TEA) as a base :

| Amine | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-amino-3-methylpyridine | TEA | DCM | Reflux, 24 hours | Substituted amide | 88% |

Example:

this compound chloride reacts with 2-amino-3-methylpyridine to form 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester , confirmed via FT-IR and NMR .

Carbodiimide-Mediated Coupling

Direct amidation without isolating the acid chloride uses carbodiimides (e.g., EDC) and HOBt :

| Amine | Reagent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Various amines | EDC, HOBt | DCM | RT, 24–48 hours | 70–88% |

Advantages:

Esterification and Functional Group Interconversion

The carboxylic acid undergoes esterification under acidic or basic conditions. For instance, methanol and sulfuric acid convert the –COOH group to –COOCH₃ :

| Reagent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 4 hours | Methyl ester derivative | 78% |

Application:

Ester derivatives serve as precursors for further modifications, such as hydrolysis back to the acid or transesterification .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. While direct data on this compound is limited, analogous pyridine systems show:

-

Nitration: Occurs at the meta position relative to electron-withdrawing groups .

-

Halogenation: Bromine or chlorine substitutes para to the carboxylic acid group under Lewis acid catalysis .

Challenges:

Steric hindrance from the 3-methylphenyl group may influence regioselectivity, though specific studies are needed.

Coordination Chemistry and Metal Complex Formation

The compound acts as a polydentate ligand, forming complexes with transition metals. For example:

| Metal Salt | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | RT, aqueous EtOH | Cu(II)-carboxylate complex | Catalysis |

Structural Features:

-

The pyridine nitrogen and carboxylate oxygen coordinate metals, enabling applications in catalysis or material science .

Oxidation and Reduction Pathways

While direct studies are sparse, general reactivity trends predict:

Wissenschaftliche Forschungsanwendungen

6-(3-Methylphenyl)pyridine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 6-(3-Methylphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methylpyridine-2-carboxylic acid: Similar structure but lacks the 3-methylphenyl group.

3-Methylpyridine-2-carboxylic acid: Similar structure but with the methyl group on the pyridine ring instead of the phenyl ring.

2-(3-Methylphenyl)pyridine: Lacks the carboxylic acid group.

Uniqueness

6-(3-Methylphenyl)pyridine-2-carboxylic acid is unique due to the presence of both the 3-methylphenyl group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

6-(3-Methylphenyl)pyridine-2-carboxylic acid, a compound with the molecular formula C13H11NO2, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a 3-methylphenyl group. This specific substitution pattern influences both its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 1255636-64-6 |

Antimicrobial Properties

Research has demonstrated that derivatives of pyridine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for these compounds are often in the low micromolar range, indicating potent activity.

Case Study: Antibacterial Activity

A recent study evaluated the antibacterial activity of synthesized derivatives against XDR-S. Typhi. The most potent derivative exhibited an MIC of 6.25 mg/mL, showcasing the potential efficacy of pyridine derivatives in combating antibiotic-resistant bacteria .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyridine derivatives have been shown to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Research Findings:

- A study indicated that certain pyridine derivatives could inhibit the production of TNF-alpha and IL-6 in vitro, highlighting their potential as anti-inflammatory agents .

- In vivo studies on animal models have also suggested that these compounds can reduce inflammation markers significantly.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, targeting specific pathways involved in disease processes.

- Receptor Modulation : These compounds can interact with various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, contributing to their overall biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | C13H11NO2 | 6.25 mg/mL |

| 4-(3-Methylphenyl)pyridine-2-carboxylic acid | C13H11NO2 | 12.5 mg/mL |

| 3-Methylpyridine-2-carboxylic acid | C7H9NO2 | >50 mg/mL |

This table illustrates that while all compounds share similar structures, their biological activities can vary significantly based on specific substitutions.

Eigenschaften

IUPAC Name |

6-(3-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGBYJRFXDQSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647063 | |

| Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-30-1 | |

| Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.